Arbutin-13C6

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

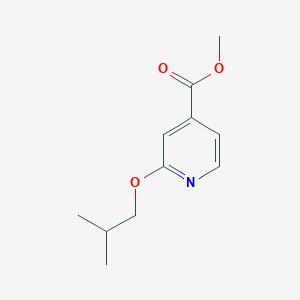

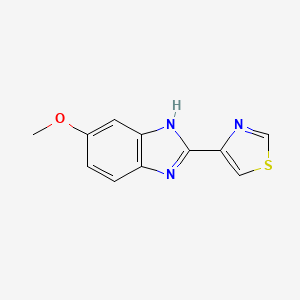

Arbutin-13C6 is a labeled analogue of arbutin, a glycosylated hydroquinone that can be extracted from the bearberry plant. Arbutin is known for its ability to inhibit tyrosinase, an enzyme involved in melanin production, making it a popular ingredient in skin-lightening products. The “13C6” label indicates that six carbon atoms in the molecule are carbon-13 isotopes, which are often used in research to trace the compound’s metabolic pathways and interactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Arbutin can be synthesized through various chemical and biocatalytic methods. One common synthetic route involves the reaction of hydroquinone with acetobromoglucose in the presence of a base. This reaction typically occurs under mild conditions and yields arbutin as the primary product .

Industrial Production Methods: Industrial production of arbutin often involves the extraction of the compound from plant sources, such as bearberry leaves. advancements in metabolic engineering have enabled the production of arbutin through microbial fermentation. For instance, Pseudomonas chlororaphis has been engineered to produce arbutin by enhancing the shikimate pathway .

Análisis De Reacciones Químicas

Types of Reactions: Arbutin undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the acylation of arbutin, which can be catalyzed by lipase from Candida antarctica B in organic solvents. This reaction selectively forms feruloyl arbutin and lipoyl arbutin .

Common Reagents and Conditions: Common reagents used in the synthesis and modification of arbutin include hydroquinone, acetobromoglucose, and various bases and acids. Reaction conditions are typically mild, with temperatures ranging from room temperature to slightly elevated temperatures.

Major Products Formed: The major products formed from the reactions of arbutin include various acylated derivatives, such as feruloyl arbutin and lipoyl arbutin. These derivatives often exhibit enhanced biological activities compared to the parent compound .

Aplicaciones Científicas De Investigación

Arbutin-13C6 has a wide range of scientific research applications. In chemistry, it is used to study the metabolic pathways and interactions of arbutin in various biological systems. In biology and medicine, arbutin is investigated for its antioxidant, anti-inflammatory, and antimicrobial properties. It is also used in the cosmetic industry as a skin-lightening agent due to its ability to inhibit tyrosinase .

Mecanismo De Acción

Arbutin exerts its effects primarily by inhibiting the activity of tyrosinase, an enzyme involved in the production of melanin. This inhibition occurs through competitive binding to the enzyme’s active site, preventing the conversion of tyrosine to melanin. Additionally, arbutin has been shown to possess antioxidant properties, which may contribute to its skin-lightening effects .

Comparación Con Compuestos Similares

Similar Compounds: Similar compounds to arbutin include hydroquinone, kojic acid, and alpha-arbutin. These compounds also exhibit skin-lightening properties by inhibiting tyrosinase activity.

Uniqueness: Arbutin is unique in that it is less cytotoxic to melanocytes compared to hydroquinone, making it a safer alternative for skin-lightening applications. Additionally, the labeled analogue, arbutin-13C6, provides a valuable tool for tracing metabolic pathways and studying the interactions of arbutin in biological systems .

Propiedades

Fórmula molecular |

C12H16O7 |

|---|---|

Peso molecular |

278.21 g/mol |

Nombre IUPAC |

(2R,3S,4S,5R,6S)-2-(hydroxy(113C)methyl)-6-(4-hydroxyphenoxy)(2,3,4,5,6-13C5)oxane-3,4,5-triol |

InChI |

InChI=1S/C12H16O7/c13-5-8-9(15)10(16)11(17)12(19-8)18-7-3-1-6(14)2-4-7/h1-4,8-17H,5H2/t8-,9-,10+,11-,12-/m1/s1/i5+1,8+1,9+1,10+1,11+1,12+1 |

Clave InChI |

BJRNKVDFDLYUGJ-ZTXIXGFMSA-N |

SMILES isomérico |

C1=CC(=CC=C1O)O[13C@H]2[13C@@H]([13C@H]([13C@@H]([13C@H](O2)[13CH2]O)O)O)O |

SMILES canónico |

C1=CC(=CC=C1O)OC2C(C(C(C(O2)CO)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl (1R,10S,11R,12R,19S)-11-acetyloxy-12-ethyl-4-[(13R,15S)-17-ethyl-13-(trideuteriomethoxycarbonyl)-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9,16-pentaen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B13851261.png)

![[1-[5-Ethyl-1,7,10,16,20,23,25,28,31-nonamethyl-11,17,26,29-tetrakis(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,33-undecaoxo-14,32-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacont-2-yl]-2-methylhex-4-enyl] hydrogen sulfate](/img/structure/B13851282.png)

![Methyl 2-[5-(furan-3-yl)-7,9,11,15-tetramethyl-12,16-dioxo-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadeca-6,13-dien-10-yl]acetate](/img/structure/B13851293.png)

![[3-(2,4-Dimethoxypyrimidin-5-yl)phenyl]methanol](/img/structure/B13851294.png)

![Methyl 4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonate](/img/structure/B13851315.png)